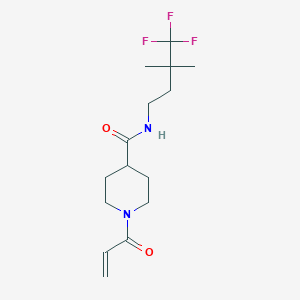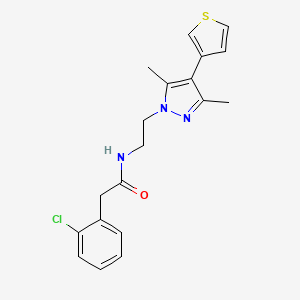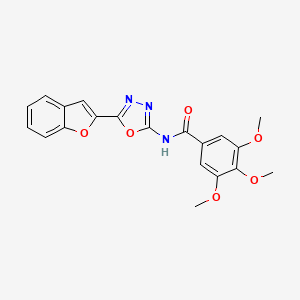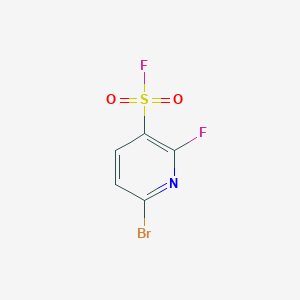
2-苯基-N-(4-磺酰胺基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylacetamido)benzenesulfonamide is a small molecular compound with the chemical formula C14H14N2O3SThis compound is characterized by the presence of a phenylacetamido group attached to a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities .
科学研究应用
4-(2-Phenylacetamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylacetamido)benzenesulfonamide typically involves the reaction of phenylacetic acid with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond . The reaction conditions may include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenylacetamido)benzenesulfonamide may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
4-(2-Phenylacetamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for electrophilic substitution may include the use of nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
作用机制
The mechanism of action of 4-(2-Phenylacetamido)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. The inhibition of carbonic anhydrase leads to alterations in pH regulation and metabolic pathways, ultimately inducing apoptosis in cancer cells .
相似化合物的比较
4-(2-Phenylacetamido)benzenesulfonamide can be compared with other similar compounds, such as:
4-Phenylacetamido-benzenesulfonamide: Similar structure but lacks the specific substitution pattern of 4-(2-Phenylacetamido)benzenesulfonamide.
4-(2-Mercaptophenylacetamido)-benzenesulfonamide: Contains a mercapto group, which imparts different chemical properties and biological activities.
4-(3-Nitrophenyl)-ureido-benzenesulfonamide: Contains a nitro group, leading to distinct reactivity and applications.
The uniqueness of 4-(2-Phenylacetamido)benzenesulfonamide lies in its specific substitution pattern, which contributes to its selective inhibition of carbonic anhydrase and its potential therapeutic applications .
属性
IUPAC Name |
2-phenyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDLYKTZCRIGNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
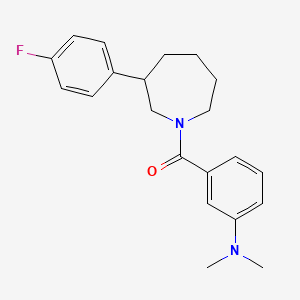

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)


